molecular formula C20H31N11O21P4 B13829501 p1,p4-Di(guanosine-5')tetraphosphate ammonium salt

p1,p4-Di(guanosine-5')tetraphosphate ammonium salt

Cat. No.: B13829501
M. Wt: 885.4 g/mol
InChI Key: WDOHMQPAFMGSPZ-AORRWANRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt typically involves the reaction of guanosine derivatives with phosphorylating agents. The process requires precise control of reaction conditions, including temperature, pH, and the presence of catalysts .

Industrial Production Methods

Industrial production methods for p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt are not widely documented.

Chemical Reactions Analysis

Types of Reactions

p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt involves its interaction with purinergic receptors and modulation of several biological targets. The compound functions as a regulator of epithelial cells and hair growth by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • p1,p5-Di(guanosine-5’)pentaphosphate ammonium salt
  • Diadenosine triphosphate ammonium salt
  • p1,p4-Di(adenosine-5’)tetraphosphate ammonium salt

Uniqueness

p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt is unique due to its specific structure and biological activity. It is distinct from other similar compounds in its ability to regulate epithelial cells and hair growth, making it a valuable tool in scientific research .

Properties

Molecular Formula

C20H31N11O21P4

Molecular Weight

885.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;azane

InChI

InChI=1S/C20H28N10O21P4.H3N/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(47-17)1-45-52(37,38)49-54(41,42)51-55(43,44)50-53(39,40)46-2-6-10(32)12(34)18(48-6)30-4-24-8-14(30)26-20(22)28-16(8)36;/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H3,21,25,27,35)(H3,22,26,28,36);1H3/t5-,6-,9-,10-,11-,12-,17-,18-;/m1./s1

InChI Key

WDOHMQPAFMGSPZ-AORRWANRSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N.N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N.N

Origin of Product

United States

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